CZC-8004

Description

Properties

IUPAC Name |

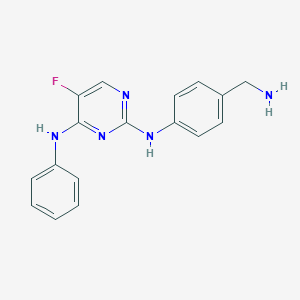

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHFWNBTUJMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580580 | |

| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916603-07-1 | |

| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of CZC-8004?

An In-depth Technical Guide to the Mechanism of Action of CZC-8004

Introduction

This compound, also identified as Dianilinopyrimidine-01, is a potent, small-molecule, pan-kinase inhibitor developed for research applications in oncology.[1][2][3] Its broad-spectrum activity against a range of protein tyrosine kinases makes it a valuable tool for investigating cancer cell signaling and for the discovery of novel therapeutic targets and biomarkers.[2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a wide array of protein tyrosine kinases.[5][6] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that are often dysregulated in cancer and contribute to cell proliferation, survival, and angiogenesis.[7] The aminopyrimidine scaffold of this compound is a common feature in many kinase inhibitors, facilitating its interaction with the hinge region of the kinase domain.[2][5]

The polypharmacology of this compound allows it to modulate multiple critical signaling pathways simultaneously.[8] Its inhibitory activity against both receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and non-receptor tyrosine kinases such as those in the SRC and JAK families, underscores its classification as a pan-kinase inhibitor.[1][2][9]

Target Profile and Quantitative Data

This compound has been demonstrated to inhibit a diverse panel of tyrosine kinases with varying potencies. The available quantitative data on its inhibitory activity is summarized below.

| Target Kinase | IC50 (nM) | Notes |

| VEGFR2 (V916M mutant) | 437 | [1][9] |

| EGFR (Wild Type) | 650 | [1][9] |

| ABL | Low micromolar | [2][3] |

| BTK | Low micromolar | [2] |

| FAK | Low micromolar | [2] |

| FER | Low micromolar | [2] |

| JAK1 | Low micromolar | [2] |

| SRC | Low micromolar | [2] |

| SYK | Low micromolar | [2] |

| TEC | Low micromolar | [2] |

| TNK1 | Low micromolar | [2] |

| TYK2 | Low micromolar | [2] |

| YES | Low micromolar | [2] |

Table 1: In vitro inhibitory activity of this compound against a panel of protein tyrosine kinases.

Key Signaling Pathways

This compound's mechanism of action involves the disruption of multiple oncogenic signaling pathways. The diagrams below illustrate the points of inhibition within two major pathways: the VEGFR2 and EGFR signaling cascades.

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of erbB tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Multiomics Profiling Establishes the Polypharmacology of FDA-Approved CDK4/6 Inhibitors and the Potential for Differential Clinical Activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

CZC-8004: A Technical Overview of a Pan-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-kinase inhibitor CZC-8004, focusing on its known molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. As a pan-kinase inhibitor, this compound demonstrates activity against a range of kinases, with specific inhibitory data available for key targets implicated in cancer progression.

Core Data Presentation: Kinase Inhibition Profile

| Target Kinase | Mutant Status | IC50 (nM) |

| EGFR | Wild-Type | 650[2] |

| VEGFR2 | V916M | 437[2] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer. Its known targets, EGFR and VEGFR2, are critical receptor tyrosine kinases that regulate cell proliferation, survival, angiogenesis, and metastasis.

EGFR Signaling Pathway

EGFR is a key driver of cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting EGFR, this compound can block these pro-survival and proliferative signals.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF. Its activation in endothelial cells triggers signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. Inhibition of VEGFR2 by this compound can therefore disrupt the tumor blood supply.

References

In-Depth Technical Guide: Binding Affinity of CZC-8004 to Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CZC-8004 is a pan-kinase inhibitor known to bind a range of tyrosine kinases. Its characterization as a broad-spectrum inhibitor makes it a valuable tool in chemical proteomics, particularly in the enrichment of kinases for further study. This guide provides a comprehensive overview of the known binding affinities of this compound, detailed experimental protocols for its use, and an analysis of its impact on relevant signaling pathways.

Quantitative Binding Affinity

This compound demonstrates inhibitory activity against multiple tyrosine kinases. However, a comprehensive public kinase selectivity profile is not currently available. The known half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | Mutant Status | IC50 (nM) |

| EGFR | Wild-Type | 650 |

| VEGFR2 | V916M | 437 |

Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro. A lower value signifies greater potency.

Mechanism of Action

As a pan-kinase inhibitor, this compound is presumed to act as an ATP-competitive inhibitor, a common mechanism for this class of compounds. It likely binds to the highly conserved ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to substrate proteins. This inhibition of phosphorylation blocks the downstream signaling cascades that are often dysregulated in diseases such as cancer.

Experimental Protocols

The following protocols outline the methodologies used to characterize and utilize this compound.

In Vitro Kinase Inhibition Assay

To determine the IC50 values of this compound against specific tyrosine kinases, a biochemical in vitro kinase assay is employed. While the exact protocol used for the published data is not available, a general workflow for such an assay is as follows:

CZC-8004: A Pan-Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-8004 is a synthetic, small molecule inhibitor characterized as a pan-kinase inhibitor. It has been utilized as a tool compound in cancer research, primarily within the field of chemical proteomics, to broadly profile the kinome. Its utility lies in its ability to bind to a wide range of kinases, facilitating the enrichment and identification of kinase targets from complex biological samples. This guide provides a comprehensive overview of the available technical data on this compound, including its known kinase targets, quantitative inhibition data, and detailed experimental protocols for its application in research.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Kinase inhibitors have emerged as a major class of anti-cancer drugs. Understanding the target profile and mechanism of action of kinase inhibitors is crucial for their development and application.

This compound is an aminopyrimidine-based compound that has been employed as a broad-spectrum kinase inhibitor in research settings. Its primary application has been as a component of "kinobeads," an affinity matrix used for chemical proteomics to capture and identify kinases from cell and tissue lysates. This approach allows for the unbiased profiling of kinase expression and the identification of novel drug targets.

Mechanism of Action

This compound functions as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of a wide array of kinases, it prevents the phosphorylation of their respective substrates, thereby inhibiting their catalytic activity. Its designation as a "pan-kinase inhibitor" stems from its ability to interact with numerous kinases across different families, rather than exhibiting high selectivity for a single target. This broad-spectrum activity is leveraged in chemical proteomics to achieve comprehensive coverage of the kinome.

Quantitative Kinase Inhibition Data

Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is limited in publicly available literature. The most frequently cited data points are its half-maximal inhibitory concentrations (IC50) against wild-type Epidermal Growth Factor Receptor (EGFR) and a mutant form of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 650[1] |

| VEGFR2 (V916M) | 437[1] |

Table 1: Known IC50 values for this compound.

It is important to note that these values represent only a fraction of the kinases that this compound is likely to inhibit. Its use in kinobead preparations alongside other kinase inhibitors is intended to capture a wide range of kinases, suggesting a much broader target profile.

Experimental Protocols

This compound is most notably used as a component of a kinase inhibitor pulldown assay (KIPA) using "kinobeads." The following protocols are based on methodologies described in the literature for the preparation and use of these reagents.

Preparation of this compound Conjugated Sepharose Beads (Kinobeads)

This protocol describes the covalent coupling of this compound and other kinase inhibitors to Sepharose beads to create a mixed-inhibitor affinity matrix for kinome profiling.

Materials:

-

ECH Sepharose 4B beads

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

This compound and other selected kinase inhibitors

-

Dimethylformamide (DMF)

-

Ethanolamine

-

Wash buffers (e.g., 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl; 0.1 M acetate, pH 4.0 with 500 mM NaCl)

-

Storage buffer (e.g., 20% ethanol)

Procedure:

-

Swell and wash the ECH Sepharose 4B beads with DMF.

-

Activate the carboxyl groups on the beads by incubating with EDC and NHS in DMF.

-

Dissolve this compound and other kinase inhibitors in DMF.

-

Add the dissolved inhibitors to the activated beads and incubate overnight at 4°C with gentle rotation to allow for covalent coupling.

-

After coupling, quench any unreacted active esters by adding ethanolamine.

-

Wash the beads extensively with alternating high and low pH wash buffers to remove non-covalently bound inhibitors and by-products.

-

Resuspend the final kinobeads in storage buffer and store at 4°C.

Kinase Inhibitor Pulldown Assay (KIPA)

This protocol outlines the general procedure for enriching kinases from cell or tissue lysates using the prepared kinobeads.

Materials:

-

Cell or tissue lysate prepared in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Prepared kinobeads (containing this compound).

-

Wash buffer (e.g., Tris-buffered saline with 0.5% Triton X-100).

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of a competing kinase inhibitor).

Procedure:

-

Incubate the cell or tissue lysate with the kinobeads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads using elution buffer.

-

The eluted proteins can then be analyzed by various methods, such as SDS-PAGE followed by Western blotting or mass spectrometry for comprehensive proteomic analysis.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action of this compound as a pan-kinase inhibitor, targeting the ATP-binding site of multiple kinases involved in various cancer-related signaling pathways.

References

CZC-8004: A Technical Guide to Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and cellular signaling research, understanding the intricate network of protein kinases, collectively known as the kinome, is paramount. Kinase inhibitors are pivotal tools in dissecting these pathways and represent a major class of therapeutic agents, particularly in oncology. CZC-8004 is a potent, cell-permeable pan-kinase inhibitor that broadly targets the ATP-binding site of numerous kinases. This characteristic makes it an invaluable tool for chemical proteomics-based kinome profiling, enabling researchers to survey the expression and engagement of a significant portion of the kinome in a single experiment.

This technical guide provides an in-depth overview of the application of this compound as a tool for kinome profiling. It details the underlying principles, experimental workflows, data analysis, and interpretation for scientists engaged in target identification, drug discovery, and the elucidation of cellular signaling pathways.

Mechanism of Action and Application in Kinome Profiling

This compound functions as a broad-spectrum ATP-competitive kinase inhibitor. Its utility in kinome profiling stems from its ability to compete with immobilized, non-selective kinase inhibitors ("kinobeads") for binding to the active sites of kinases within a cellular lysate. By measuring the displacement of kinases from the kinobeads in the presence of varying concentrations of free this compound, a comprehensive profile of its targets and their relative affinities can be generated. This chemical proteomics approach allows for the analysis of endogenously expressed kinases in their native conformation and complexed with their natural binding partners.

The core principle involves affinity chromatography, where a broad-spectrum kinase inhibitor matrix captures a large fraction of the cellular kinome. The subsequent addition of this compound in solution leads to a competitive displacement of kinases to which it binds. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry, typically employing isobaric tags for relative and absolute quantification (iTRAQ) for multiplexed analysis.

Quantitative Kinome Profiling Data with this compound

The following table represents the type of quantitative data that can be generated from a kinome profiling experiment using this compound. The data is presented as the percentage of kinase binding to the affinity matrix in the presence of a specific concentration of this compound, relative to a vehicle control (e.g., DMSO). A lower percentage indicates stronger binding of this compound to the respective kinase.

Table 1: Representative Kinome Profiling Data for this compound

| Kinase Target | Kinase Family | % Binding at 1 µM this compound | % Binding at 10 µM this compound |

| ABL1 | Tyrosine Kinase | 15% | 2% |

| SRC | Tyrosine Kinase | 25% | 5% |

| LCK | Tyrosine Kinase | 30% | 8% |

| FYN | Tyrosine Kinase | 28% | 6% |

| KIT | Tyrosine Kinase | 40% | 12% |

| PDGFRA | Tyrosine Kinase | 35% | 9% |

| EGFR | Tyrosine Kinase | 60% | 20% |

| ERBB2 | Tyrosine Kinase | 65% | 25% |

| MET | Tyrosine Kinase | 55% | 18% |

| BRAF | Serine/Threonine Kinase | 70% | 30% |

| MEK1 (MAP2K1) | Serine/Threonine Kinase | 85% | 50% |

| ERK2 (MAPK1) | Serine/Threonine Kinase | 90% | 60% |

| AKT1 | Serine/Threonine Kinase | 75% | 40% |

| mTOR | Serine/Threonine Kinase | 80% | 45% |

| CDK2 | Serine/Threonine Kinase | 50% | 15% |

| AURKA | Serine/Threonine Kinase | 45% | 10% |

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the output of a kinome profiling experiment. Actual values may vary based on experimental conditions.

Experimental Protocols

A detailed methodology for performing kinome profiling using this compound is provided below. This protocol is based on established chemical proteomics workflows.

Preparation of Cell Lysates

-

Culture cells of interest to the desired confluency (typically 80-90%).

-

Harvest cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentration of all samples to be compared.

Competitive Binding Assay with this compound and Kinobeads

-

Aliquot the cell lysate into separate microcentrifuge tubes.

-

Add this compound (dissolved in DMSO) to the lysates at a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

-

Incubate the lysates with this compound for 1 hour at 4°C with gentle rotation.

-

Add a pre-washed slurry of kinobeads (immobilized broad-spectrum kinase inhibitors) to each lysate.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding to the beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

On-Bead Digestion and iTRAQ Labeling

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digest the proteins overnight at 37°C with sequencing-grade trypsin.

-

Collect the supernatant containing the tryptic peptides.

-

Label the peptides from each condition (different this compound concentrations and vehicle control) with the respective iTRAQ reagents according to the manufacturer's protocol.

-

Combine the iTRAQ-labeled peptide samples.

Mass Spectrometry and Data Analysis

-

Desalt the combined peptide sample using a C18 StageTip.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Identify peptides and proteins using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer).

-

Quantify the relative abundance of each protein across the different conditions based on the iTRAQ reporter ion intensities.

-

Calculate the percentage of binding for each identified kinase in the presence of this compound relative to the vehicle control.

-

Generate dose-response curves to determine the apparent binding affinity (e.g., IC50) of this compound for each kinase.

Visualizations

Signaling Pathway Context

The following diagram illustrates a simplified signaling cascade involving tyrosine kinases (TKs) and serine/threonine kinases (S/T Ks), which are broad classes of targets for a pan-kinase inhibitor like this compound.

Unveiling CZC-8004: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of CZC-8004 (CAS Number 916603-07-1), a potent, non-specific tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, its application in experimental settings, and its mechanism of action as a broad-spectrum kinase inhibitor.

Core Properties of this compound

This compound, also known as Dianilinopyrimidine-01, is a valuable tool in chemical proteomics and kinase research.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 916603-07-1 | [1] |

| Synonym | Dianilinopyrimidine-01 | [1] |

| Molecular Formula | C₁₇H₁₆FN₅ | [1] |

| Molecular Weight | 309.34 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [1][4][5] |

| Canonical SMILES | FC1=CN=C(NC2=CC=C(CN)C=C2)N=C1NC3=CC=CC=C3 | [1][3] |

| InChI Key | UKOHFWNBTUJMMN-UHFFFAOYSA-N | [1] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Solvent | Solubility | Reference |

| DMSO | 5 mg/mL, 62 mg/mL (200.42 mM), 77.5 mg/mL (250.53 mM) | [1][2][3] |

| DMF | 2 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Ethanol | 0.1 mg/mL | [1] |

For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[3] Stock solutions can be stored at -20°C for several months.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[4]

Biological Activity and Mechanism of Action

This compound is characterized as a pan-kinase inhibitor, demonstrating broad activity against a range of tyrosine kinases.[1][2][3] It has been shown to bind to kinases such as ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES, inhibiting them at low micromolar concentrations.[1]

The compound has demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) wild-type (WT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) V916M with IC₅₀ values of 650 nM and 437 nM, respectively.[6] Its broad-spectrum activity makes it a valuable tool for studying kinase signaling pathways, including growth factor signaling, PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling.[1]

Experimental Applications and Protocols

A primary application of this compound is in chemical proteomics, specifically in kinase inhibitor pulldown assays (KiP) for kinome profiling. Its aminomethylphenyl side chain allows for immobilization on a solid support, such as Sepharose beads, to create an affinity matrix for capturing kinases from cell lysates.[1]

Kinase Inhibitor Pulldown (KiP) Assay Protocol

This protocol is adapted from a study where this compound was used as a non-specific tyrosine kinase inhibitor to enrich the kinome from biological samples.

1. Preparation of Kinobeads (Immobilization of this compound):

-

Matrix: ECH Sepharose 4B beads are utilized.

-

Coupling Chemistry: Carbodiimide coupling is employed to covalently attach this compound to the Sepharose beads via its primary amine.

-

Procedure:

-

Condition the Sepharose beads with multiple washes of 50% dimethylformamide/ethanol (DMF/EtOH).

-

Dissolve this compound in 50% DMF/EtOH.

-

Add the dissolved this compound to the conditioned beads in the presence of 0.1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Allow the reaction to proceed overnight at 4°C with rotation.

-

Inactivate unreacted groups with 0.1 M EDC and 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.

-

Wash the beads extensively with 50% DMF/EtOH, followed by alternating washes of high pH (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and low pH (0.1 M acetate, pH 4.0 with 500 mM NaCl) buffers.

-

2. Cell Lysis and Protein Extraction:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

-

Procedure:

-

Resuspend cell pellets or cryopulverized tissue in lysis buffer on ice for 10 minutes.

-

Sonicate the lysate to ensure complete cell disruption.

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a Bradford assay.

-

3. Kinase Pulldown:

-

Procedure:

-

Incubate the prepared kinobeads with the cell lysate.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured kinases from the beads.

-

Analyze the eluted proteins by mass spectrometry to identify and quantify the captured kinases.

-

References

- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 3. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of CZC-8004

This technical guide provides a comprehensive overview of the solubility of CZC-8004, a potent pan-kinase inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery. This document compiles available data on its solubility in various solvents, outlines a standard experimental protocol for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.

Chemical Properties of this compound

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for solubility in different media.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 77.5[2][3] | 250.53[2][3] | May require warming to 37°C and ultrasonication to achieve higher solubility. It is also noted that hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2][3] |

| DMSO | 5[1] | 16.16 | - |

| DMF | 2[1] | 6.47 | - |

| DMSO:PBS (pH 7.2) (1:1) | 0.5[1] | 1.62 | - |

| Ethanol | 0.1[1] | 0.32 | - |

Experimental Protocol for Solubility Determination

While specific experimental details for the cited this compound solubility data are not exhaustively provided in the source materials, a generally accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is a standard in pharmaceutical and chemical research.[4]

The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[5]

1. Preparation of a Saturated Solution:

-

An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.[4]

-

The container is then agitated, for instance, by using a shaker or a magnetic stirrer, at a constant temperature for an extended period, typically 24-72 hours. This ensures that the solution reaches equilibrium between the dissolved and undissolved solute.[4]

2. Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[4]

-

This is commonly done through centrifugation, followed by careful filtration of the supernatant using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

3. Quantification of the Solute:

-

The concentration of the dissolved compound in the clear, filtered, saturated solution is then measured using a suitable analytical technique.[4]

-

High-Performance Liquid Chromatography (HPLC) is a frequently used and accurate method for this purpose.[4]

-

To ensure precise quantification, a calibration curve is created using standard solutions of the compound at known concentrations.[4]

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[4]

A visual representation of this generalized workflow is provided below.

Mechanism of Action and Signaling Pathway

This compound is characterized as a pan-kinase inhibitor, demonstrating activity against a broad range of tyrosine kinases.[1][3] It has been shown to bind to several kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] Furthermore, it inhibits EGFR and VEGFR2 with IC₅₀ values of 650 nM and 437 nM, respectively.[2] Kinase inhibitors often function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are crucial for cell proliferation and survival.[6]

The following diagram illustrates the general mechanism of action for a tyrosine kinase inhibitor like this compound.

References

Methodological & Application

Application Notes and Protocols for CZC-8004 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the use of CZC-8004, a pan-tyrosine kinase inhibitor, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Introduction

This compound is a non-specific tyrosine kinase inhibitor that serves as a valuable tool for studying the role of tyrosine kinase signaling in cellular functions[1]. Protein tyrosine kinases (PTKs) are critical components of signaling pathways that regulate cell growth, differentiation, metabolism, and survival[2][3][4]. Dysregulation of PTK activity is a hallmark of many diseases, including cancer[2][4]. As a pan-tyrosine kinase inhibitor, this compound can be utilized to broadly inhibit the activity of multiple tyrosine kinases, allowing for the investigation of the global effects of tyrosine kinase inhibition on cellular phenotypes and signaling networks.

Applications

-

Inhibition of multiple tyrosine kinase signaling pathways: Useful for studying cellular processes regulated by a variety of receptor and non-receptor tyrosine kinases.

-

Elucidation of cancer cell vulnerabilities: Can be employed to identify dependencies of cancer cells on tyrosine kinase signaling for survival and proliferation.

-

Proteomics and Kinase Profiling: Has been used in kinase inhibitor pulldown assays (KiP) to enrich and identify kinases from cell lysates[1].

-

Validation of tyrosine kinase-dependent phenotypes: Can be used to confirm that a particular cellular phenotype is dependent on tyrosine kinase activity.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. The optimal conditions, including cell seeding density, this compound concentration, and treatment duration, should be determined empirically for each cell line and experimental setup.

Protocol 1: General Cell Culture and Maintenance

This protocol outlines standard procedures for culturing and maintaining adherent or suspension cell lines.

Materials:

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Sterile cell culture flasks, plates, or dishes

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath (37°C)

-

Centrifuge

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains[5].

-

Decontaminate the vial with 70% ethanol before opening in a laminar flow hood.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

-

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium and transfer to a culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2[5][6].

-

-

Subculturing (Passaging) Cells:

-

Adherent Cells:

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS.

-

Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell surface and incubate for a few minutes until cells detach.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 125 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new culture flasks at the desired density.

-

-

Suspension Cells:

-

When the cell density reaches the recommended level for the specific cell line, transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge at 125 x g for 5-10 minutes.

-

Remove the desired amount of supernatant and resuspend the cells in fresh, pre-warmed medium to the desired seeding density.

-

Transfer the diluted cell suspension to new culture flasks.

-

-

Protocol 2: Treatment of Cells with this compound

This protocol describes how to treat cultured cells with this compound to assess its biological effects.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Cultured cells (adherent or suspension) in appropriate culture vessels

-

Complete cell culture medium

Procedure:

-

Cell Seeding:

-

Seed cells in multi-well plates, flasks, or dishes at a density that will allow for logarithmic growth during the treatment period. For a 96-well plate, a starting density of 10,000–50,000 cells per well is often used[7].

-

Allow adherent cells to attach for 18-24 hours before treatment.

-

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.

-

Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

-

Cell Treatment:

-

For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

For suspension cells, add the concentrated this compound solution directly to the culture medium to achieve the final desired concentration.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Endpoint Analysis:

-

Following treatment, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, cell cycle analysis, western blotting for signaling pathway components, or proteomic analysis.

-

Data Presentation

Due to the nature of this compound as a research tool, specific quantitative data such as IC50 values are highly dependent on the cell line and assay conditions. Researchers should generate their own dose-response curves to determine the potency of this compound in their system of interest. Below is an example table for presenting such data.

| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |

| Example: Breast Cancer Cell Line (e.g., MCF-7) | Cell Viability (MTT) | 72 | User-determined |

| Example: Lung Cancer Cell Line (e.g., A549) | Cell Viability (MTT) | 72 | User-determined |

| Example: Hematopoietic Cell Line (e.g., Jurkat) | Cell Viability (MTT) | 48 | User-determined |

Visualizations

Signaling Pathway Diagram

As a pan-tyrosine kinase inhibitor, this compound is expected to broadly inhibit signaling pathways initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The diagram below illustrates a generalized tyrosine kinase signaling cascade that can be inhibited by this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for CZC-8004 in Kinase Inhibitor Pulldown Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a potent pan-kinase inhibitor that has demonstrated significant activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its broad-spectrum activity makes it a valuable tool for chemical proteomics, particularly in kinase inhibitor pulldown (KiP) assays. This application note provides a detailed protocol for utilizing this compound to enrich and identify kinase targets from complex biological samples, a critical step in drug discovery and signal transduction research.

Kinase inhibitor pulldown assays are powerful methods for identifying the cellular targets of kinase inhibitors.[2][3][4] These assays typically involve the immobilization of a kinase inhibitor on a solid support (e.g., Sepharose beads) to create an affinity matrix. This matrix is then used to selectively capture kinases from cell or tissue lysates. The captured proteins are subsequently identified and quantified using mass spectrometry. By using a pan-kinase inhibitor like this compound, it is possible to enrich a significant portion of the cellular kinome, providing a broad overview of the kinases present and their relative abundance.

Data Presentation: Kinase Binding Profile of a Representative Pan-Kinase Inhibitor

While a comprehensive, publicly available kinome scan dataset for this compound is not currently available, the following table presents data from a representative, well-characterized pan-kinase inhibitor to illustrate the type of data generated in a kinome-wide profiling experiment. This data is intended to demonstrate the principles of data presentation and interpretation for a broad-spectrum kinase inhibitor and does not represent the exact binding profile of this compound.

Disclaimer: The following data is for a representative pan-kinase inhibitor and is provided for illustrative purposes only. The actual binding profile of this compound may differ.

| Kinase Target | Dissociation Constant (Kd, nM) | Kinase Family |

| ABL1 | 15 | TK |

| SRC | 25 | TK |

| LCK | 30 | TK |

| FYN | 45 | TK |

| YES1 | 50 | TK |

| FLT3 | 80 | TK |

| KIT | 120 | TK |

| PDGFRA | 150 | TK |

| KDR (VEGFR2) | 200 | TK |

| EGFR | 450 | TK |

| AURKA | 800 | Serine/Threonine |

| AURKB | 950 | Serine/Threonine |

| CDK2 | 1200 | CMGC |

| GSK3B | 1500 | CMGC |

IC50 Values for this compound:

| Kinase Target | IC50 (nM) |

| EGFR WT | 650[1] |

| VEGFR2 V916M | 437[1] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a kinase inhibitor pulldown assay using this compound.

Part 1: Immobilization of this compound on Sepharose Beads

This protocol describes the conjugation of this compound to NHS-activated Sepharose beads.

Materials:

-

This compound

-

NHS-activated Sepharose 4 Fast Flow

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Ethanolamine

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Wash Buffer (PBS with 0.5 M NaCl)

-

Storage Buffer (PBS with 20% Ethanol)

-

Rotating incubator

Procedure:

-

Bead Preparation: Resuspend the NHS-activated Sepharose beads in anhydrous DMF. Wash the beads three times with DMF to remove any storage solution.

-

Inhibitor Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM. Add DIPEA to the inhibitor solution to a final concentration of 20 mM.

-

Coupling Reaction: Add the inhibitor solution to the prepared beads. Incubate the mixture overnight at room temperature with gentle rotation.

-

Blocking Unreacted Sites: Pellet the beads by centrifugation and discard the supernatant. To block any unreacted NHS-ester groups, resuspend the beads in a solution of 1 M ethanolamine in PBS (pH 8.0) and incubate for 2 hours at room temperature with rotation.

-

Washing: Wash the beads extensively to remove any non-covalently bound inhibitor and blocking reagent. Perform sequential washes with PBS, Wash Buffer, and finally with PBS.

-

Storage: Resuspend the this compound-conjugated beads (kinobeads) in Storage Buffer and store at 4°C.

Part 2: Kinase Pulldown Assay

This protocol details the enrichment of kinases from cell lysate using the prepared this compound kinobeads.

Materials:

-

Cell or tissue lysate

-

This compound kinobeads

-

Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

-

Wash Buffer 1 (Lysis Buffer with 500 mM NaCl)

-

Wash Buffer 2 (Lysis Buffer)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge tubes

-

Rotating incubator

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates by standard methods using ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

Bead Equilibration: Wash the this compound kinobeads three times with Lysis Buffer.

-

Pulldown Incubation: Incubate a defined amount of cell lysate (typically 1-5 mg of total protein) with the equilibrated kinobeads for 2-3 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially to remove non-specifically bound proteins:

-

Two washes with Wash Buffer 1.

-

Three washes with Wash Buffer 2.

-

-

Elution: Elute the bound kinases from the beads by adding Elution Buffer and heating at 95°C for 5-10 minutes. Alternatively, for mass spectrometry analysis, on-bead digestion can be performed (see Part 3).

Part 3: Sample Preparation for Mass Spectrometry

This protocol describes the on-bead digestion of captured kinases for identification by mass spectrometry.

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium Bicarbonate Buffer (50 mM, pH 8.0)

-

Formic Acid

-

C18 desalting spin tips

Procedure:

-

Reduction and Alkylation: After the final wash step in the pulldown assay, resuspend the beads in Ammonium Bicarbonate Buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

-

Digestion: Add trypsin to the bead slurry (typically 1 µg of trypsin per 100 µg of estimated bound protein) and incubate overnight at 37°C with shaking.

-

Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Desalting: Acidify the peptide solution with formic acid. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a kinase inhibitor pulldown assay using this compound.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CZC-8004 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a potent, cell-permeable, pan-kinase inhibitor demonstrating activity against a range of tyrosine kinases.[1] It has shown inhibitory effects on key signaling molecules, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), making it a valuable tool for cancer research and drug discovery.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases, thereby preventing phosphorylation of their downstream substrates. This inhibition disrupts signaling pathways crucial for cell proliferation, survival, and angiogenesis. Its known targets include ABL kinase, EGFR, and VEGFR2, with IC50 values in the nanomolar to low micromolar range.[1] The broad-spectrum inhibitory profile of this compound suggests its potential to overcome resistance mechanisms associated with single-target inhibitors.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against specific kinases. Researchers should note that the optimal concentration for cell-based assays will be cell line-dependent and should be determined empirically.

| Target Kinase | IC50 Value | Reference |

| EGFR (Wild Type) | 650 nM | [1] |

| VEGFR2 (V916M) | 437 nM | [1] |

| ABL Kinase | Not Specified | [1] |

| Other Tyrosine Kinases | Low Micromolar | [1] |

Signaling Pathways and Experimental Workflow

The primary signaling pathways affected by this compound are those driven by receptor tyrosine kinases. Inhibition of EGFR and VEGFR2, for example, can disrupt the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.

The general workflow for evaluating the in vitro effects of this compound involves preparing the compound, treating cultured cancer cells, and subsequently performing various cell-based assays to measure viability, signaling pathway modulation, cell cycle progression, and apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes, sterile

Procedure:

-

Based on the product datasheet, this compound is soluble in DMSO at a concentration of 77.5 mg/mL (250.53 mM).[1]

-

To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound (MW: 309.34 g/mol ) in 1 mL of sterile DMSO.

-

For enhanced solubility, gently warm the tube at 37°C and vortex or use an ultrasonic bath for a short period.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[1]

Cell Viability Assay (e.g., MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., H1975, A549, MCF-7)

-

Complete growth medium

-

This compound stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK and PI3K/AKT Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours). A 1 µM concentration has been previously used for H1975 cells.[1]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol detects the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Preparing CZC-8004 stock solutions for experiments

Application Notes and Protocols for CZC-8004

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications. This compound is a potent pan-kinase inhibitor targeting a range of tyrosine kinases, including but not limited to ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] It also demonstrates inhibitory activity against EGFR and VEGFR2.[2][3][4]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | CZC-00008004, Dianilinopyrimidine-01 | [1][3] |

| CAS Number | 916603-07-1 | [1][5] |

| Molecular Formula | C₁₇H₁₆FN₅ | [1] |

| Molecular Weight | 309.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | Crystalline solid | [1] |

| Solubility in DMSO | 5 mg/mL, 77.5 mg/mL (250.53 mM) (ultrasonication may be required) | [1][4][5] |

| Solubility in DMF | 2 mg/mL | [1] |

| Solubility in Ethanol | 0.1 mg/mL | [1] |

| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO), which can be further diluted to the desired working concentrations for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)[3][4][5]

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 323.3 µL of DMSO to 1 mg of this compound).

-

Dissolution:

-

Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage:

Stock Solution Concentration Calculator:

| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 3.2327 mL | 16.1634 mL | 32.3269 mL |

| 5 mM | 0.6465 mL | 3.2327 mL | 6.4654 mL |

| 10 mM | 0.3233 mL | 1.6163 mL | 3.2327 mL |

Table adapted from MedChemExpress data.[6]

Preparation of Working Solutions for In Vivo Studies

For animal studies, this compound needs to be formulated in a vehicle that is safe for administration. Below are three potential vehicle formulations. It is recommended to prepare these solutions fresh on the day of use.[2]

Formulation 1: DMSO/PEG300/Tween-80/Saline [2]

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a concentrated stock of this compound in DMSO (e.g., 25.8 mg/mL).

-

In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

-

10% DMSO (from the concentrated stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

This formulation results in a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[6]

Formulation 2: DMSO/SBE-β-CD in Saline [6]

Materials:

-

This compound

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a concentrated stock of this compound in DMSO.

-

Add the components in the following order, mixing well after each step:

-

10% DMSO (from the concentrated stock)

-

90% of the 20% SBE-β-CD in saline solution

-

-

This formulation yields a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[6]

Formulation 3: DMSO/Corn Oil [4][6]

Materials:

-

This compound

-

DMSO

-

Corn oil

Procedure:

-

Prepare a concentrated stock of this compound in DMSO.

-

Add the components in the following order, with thorough mixing:

-

10% DMSO (from the concentrated stock)

-

90% Corn oil

-

-

This formulation results in a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[4][6]

Visualizations

Caption: Workflow for preparing in vitro stock solutions of this compound.

References

Application Notes and Protocols: CZC-8004 in Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of CZC-8004, a pan-kinase inhibitor, in the context of triple-negative breast cancer (TNBC) research. The information provided is based on published preclinical research and is intended for research use only.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat, often leading to a poor prognosis.[2] The heterogeneity of TNBC underscores the need for novel therapeutic strategies and the identification of predictive biomarkers to guide treatment decisions.[3][4]

This compound is a pan-kinase inhibitor that has been identified to bind to a range of tyrosine kinases, including ABL kinase, with low micromolar IC50 values.[5] While direct therapeutic studies of this compound in TNBC are not extensively documented in publicly available research, its utility has been demonstrated as a tool in proteomic-based approaches to identify potential biomarkers for chemotherapy response in TNBC.[3]

Mechanism of Action

This compound functions as a pan-kinase inhibitor, meaning it can bind to and inhibit the activity of a broad spectrum of kinases.[5] Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[6][7] In cancer, aberrant kinase activity is a common driver of uncontrolled cell growth, proliferation, and survival.[6][8] By binding to the ATP-binding site of multiple kinases, this compound can disrupt these signaling pathways. This broad-spectrum activity makes it a useful tool for chemical proteomics to probe the "druggable" kinome in cancer cells.

A key application of this compound in TNBC research has been in Kinase Inhibitor Pulldown Assays (KIPA).[3] In this technique, this compound and other kinase inhibitors are immobilized on beads to "capture" their target kinases and associated protein complexes from tumor cell lysates. The captured proteins are then identified and quantified by mass spectrometry. This approach allows for the large-scale identification of kinases and signaling pathways that are active in a tumor, providing insights into potential therapeutic targets and biomarkers.[3]

Data Presentation: Kinase Inhibitor Pulldown Assay (KIPA) Components

The following table summarizes the components of the kinase inhibitor-conjugated beads used in a study to identify chemotherapy response biomarkers in TNBC, which included this compound.[3]

| Kinase Inhibitor | Primary Target(s) |

| This compound | Pan-kinase (including ABL) |

| Palbociclib | CDK4/6 |

| Crizotinib | ALK/ROS1/MET |

| GSK690693 | AKT1/2/3 |

| AZD4547 | FGFR1/2/3 |

| Afatinib | EGFR/HER2 |

| FRAX597 | PAK1/2/3 |

| Abemaciclib | CDK4/6 |

| Axitinib | VEGFR1/2/3, PDGFR, c-KIT |

This table is based on the kinase inhibitors used in the KIPA study and their generally recognized targets.

Experimental Protocols

Protocol 1: Kinase Inhibitor Pulldown Assay (KIPA) for Biomarker Discovery in TNBC

This protocol is adapted from a study that utilized this compound as part of a KIPA to identify predictive biomarkers for neoadjuvant chemotherapy response in TNBC.[3]

Objective: To enrich and identify kinases and their binding partners from TNBC tissue biopsies to discover potential biomarkers of chemotherapy response.

Materials:

-

TNBC tissue biopsy samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ECH Sepharose 4B beads

-

This compound and other kinase inhibitors (see table above)

-

Carbodiimide coupling chemistry reagents (e.g., EDC, NHS)

-

50% Dimethylformamide (DMF)/Ethanol (EtOH)

-

Wash buffers (e.g., high salt, low salt, and non-ionic detergent-based)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer for protein identification and quantification

Methodology:

-

Preparation of Kinase Inhibitor-Conjugated Beads ("Kinobeads"):

-

Synthesize ECH Sepharose 4B by conjugating 6-Aminohexanoic acid to CNBr-activated Sepharose 4B.

-

Dissolve this compound and each of the other kinase inhibitors separately in 50% DMF/EtOH.

-

Covalently couple each kinase inhibitor to the ECH Sepharose 4B beads using carbodiimide coupling chemistry.

-

Combine the individual inhibitor-conjugated beads to create a mixed "kinobead" matrix.

-

-

TNBC Tissue Lysate Preparation:

-

Homogenize fresh-frozen TNBC biopsy samples in lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Kinase Pulldown:

-

Incubate a defined amount of total protein from the TNBC lysate with the prepared kinobeads. The incubation should be performed at 4°C with gentle rotation for a sufficient time (e.g., 2-4 hours) to allow for kinase binding.

-

Wash the beads extensively with a series of wash buffers to remove non-specific protein binding. This typically involves washes with high-salt, low-salt, and non-ionic detergent-containing buffers.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the kinobeads using an appropriate elution buffer, such as SDS-PAGE sample buffer, and heating.

-

Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

-

Analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins captured by the kinobeads using a proteomics data analysis pipeline.

-

Correlate the abundance of identified proteins with clinical outcomes, such as pathologic complete response (pCR) to neoadjuvant chemotherapy, to identify potential predictive biomarkers.

-

Visualizations

Caption: KIPA Experimental Workflow.

Caption: Pan-Kinase Inhibition Concept.

Conclusion

While this compound is not currently highlighted as a direct therapeutic agent for triple-negative breast cancer in clinical trials, its role as a pan-kinase inhibitor makes it a valuable research tool. The primary application demonstrated in the literature is its use in kinase inhibitor pulldown assays to explore the kinome of TNBC tumors. This approach can aid in the identification of novel therapeutic targets and predictive biomarkers for chemotherapy response, ultimately contributing to the advancement of personalized medicine for this challenging disease. Further research is required to determine any potential therapeutic efficacy of this compound in TNBC.

References

- 1. Identification of nuclear export inhibitor-based combination therapies in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Kinase inhibitors for precision therapy of triple-negative breast cancer: Progress, challenges, and new perspectives on targeting this heterogeneous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry-Based Proteomics Using CZC-8004

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a pan-tyrosine kinase inhibitor utilized in mass spectrometry (MS)-based proteomics to profile the kinome, the complete set of protein kinases in a cell.[1][2] Due to its broad specificity, this compound is often employed as part of a multiplexed inhibitor bead (MIB) or kinobead strategy to enrich a wide range of kinases from complex biological samples like cell lysates or patient-derived xenografts (PDX).[1][3][4] This approach, commonly referred to as a Kinase Inhibitor Pulldown (KiP) assay, enhances the detection and quantification of low-abundance kinases by MS.[3][5]

The KiP assay, in conjunction with advanced MS techniques such as Parallel Reaction Monitoring (PRM), allows for the accurate quantification of hundreds of kinases simultaneously.[3][4][5] This methodology is particularly valuable for identifying differentially expressed kinases, elucidating drug mechanisms of action, and discovering potential therapeutic targets in various diseases, notably cancer.[1][3][4]

Data Presentation

The following tables represent illustrative quantitative data that can be obtained from a KiP-MS experiment using a kinase inhibitor cocktail containing this compound. The data is presented to showcase the typical output and for comparative analysis.

Table 1: Number of Kinases Identified with Varying Protein Lysate Input

| Protein Lysate Input (µg) | Number of Kinases Identified |

| 12.5 | > 220 |

| 25 | ~250 |

| 50 | ~300 |

| 100 | ~300 |

| 200 | ~300 |

This table is based on data suggesting that approximately 50 µg of protein lysate is sufficient for comprehensive kinome profiling using the KiP-MS method.

Table 2: Example of Differential Kinase Expression in a Cancer Model

| Kinase | Protein Accession | Fold Change (Tumor vs. Control) | p-value |

| EGFR | P00533 | 3.2 | < 0.01 |

| ABL1 | P00519 | -2.5 | < 0.05 |

| SRC | P12931 | 1.8 | < 0.05 |

| MET | P08581 | 2.1 | < 0.01 |

| CDK4 | P11802 | 1.5 | n.s. |

This table provides a representative example of how quantitative data on kinase expression changes between different biological conditions can be presented. n.s. = not significant.

Experimental Protocols

Protocol 1: Preparation of Kinase Inhibitor-Coupled Beads (Kinobeads)

This protocol describes the conjugation of a nine-kinase inhibitor cocktail, including this compound, to Sepharose beads.

Materials:

-

ECH Sepharose 4B beads

-

Kinase inhibitors: Palbociclib, Crizotinib, GSK690693, AZD4547, This compound , Afatinib, FRAX597, Abemaciclib, and Axitinib[1][3]

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Ethanolamine

-

Tris-HCl, pH 8.3

-

NaCl

-

Acetate buffer, pH 4.0

Procedure:

-

Condition the ECH Sepharose 4B beads by washing with 50% DMF/EtOH.[3]

-

Dissolve each of the nine kinase inhibitors in 50% DMF/EtOH.[3]

-

Add the dissolved inhibitors to the conditioned beads in the presence of 0.1 M EDC.[3]

-

Incubate overnight at 4°C with rotation to allow for covalent coupling.[3]

-

Inactivate any unreacted groups by adding 1 M ethanolamine in 50% DMF/EtOH with 0.1 M EDC and incubating for 1 hour at room temperature.[3]

-

Wash the beads with 50% DMF/EtOH.[3]

-

Perform alternating washes with a high pH buffer (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and a low pH buffer (0.1 M acetate, pH 4.0 with 500 mM NaCl).[3]

-

Mix equal volumes of the individual kinobead preparations to create the 9-inhibitor kinobead cocktail (9KiP).[3]

-

Store the 9KiP reagent in 20% ethanol at 4°C in the dark.[3]

Protocol 2: Kinase Inhibitor Pulldown (KiP) Assay

Materials:

-

Cell or tissue lysates

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1X protease inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4, and 1% each of phosphatase inhibitor cocktails 2 and 3.[3]

-

9KiP bead slurry (prepared in Protocol 1)

-

Wash Buffer: High salt-containing buffers

-

Trypsin

-

Detergent removal spin columns

Procedure:

-

Prepare native protein lysates from cells or tissues using the specified lysis buffer.[3]

-

Quantify the protein concentration of the lysates.

-

Incubate the protein lysate (typically 50 µg) with the 9KiP bead slurry for 1 hour to allow for kinase binding.[3]

-

Wash the beads with high-salt buffers to remove non-specifically bound proteins.[3]

-

Perform an on-bead digestion of the captured kinases by adding trypsin and incubating overnight.[3]

-

Collect the resulting peptides.

-

Clean up the peptide mixture using a detergent-removal spin column.[3]

-

The samples are now ready for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis

Method: Hybrid Data-Dependent Acquisition (DDA) / Parallel Reaction Monitoring (PRM)

-

Analyze the cleaned peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).

-

Employ a hybrid DDA/PRM method for both broad kinase identification and targeted quantification.

-

Full Scan (DDA): Acquire full scan spectra to identify a broad range of peptides.

-

PRM: Use a pre-defined inclusion list of peptides from target kinases for PRM analysis to ensure accurate quantification.[3]

-

Process the raw mass spectrometry data using appropriate software for protein identification and quantification.

Visualizations

Experimental Workflow

Caption: Workflow for kinome profiling using the KiP-MS assay.

Principle of Competitive Binding for Target Identification

Caption: Competitive binding assay to confirm specific kinase targets.

References

Application Notes and Protocols: Utilizing CZC-8004 in Kinase Inhibitor Pulldown (KiP) Assays for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is characterized as a pan-kinase inhibitor, demonstrating binding affinity for a range of tyrosine kinases, including ABL kinase.[1] While specific studies detailing its therapeutic combination with other kinase inhibitors are not extensively documented in publicly available literature, this compound has emerged as a valuable tool in chemical proteomics. It is frequently used as a component of a multi-kinase inhibitor matrix for the enrichment and profiling of the human kinome through a technique known as the Kinase Inhibitor Pulldown (KiP) assay.[2][3][4][5][6]